molecular formula C11H13N5O2 B14709446 Ethyl azido[2-(4-methylphenyl)hydrazinylidene]acetate CAS No. 24129-28-0

Ethyl azido[2-(4-methylphenyl)hydrazinylidene]acetate

Cat. No.: B14709446
CAS No.: 24129-28-0
M. Wt: 247.25 g/mol
InChI Key: URLYWJRIVOTBAJ-UHFFFAOYSA-N
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Description

Ethyl azido[2-(4-methylphenyl)hydrazinylidene]acetate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of an azido group, a hydrazinylidene moiety, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl azido[2-(4-methylphenyl)hydrazinylidene]acetate typically involves the reaction of ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazinylidene]acetate with sodium azide. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl azido[2-(4-methylphenyl)hydrazinylidene]acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like ethanol or acetonitrile.

    Cyclization Reactions: Reagents such as pentane-2,4-dione and bases like sodium ethoxide are used.

    Reduction Reactions: Reducing agents like hydrogen gas in the presence of a palladium catalyst are commonly employed.

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Cyclization Reactions: Formation of pyrazole derivatives.

    Reduction Reactions: Formation of the corresponding amine derivative.

Scientific Research Applications

Ethyl azido[2-(4-methylphenyl)hydrazinylidene]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl azido[2-(4-methylphenyl)hydrazinylidene]acetate involves its reactivity towards nucleophiles and electrophiles. The azido group is highly reactive and can undergo substitution or reduction reactions. The hydrazinylidene moiety can participate in cyclization reactions, leading to the formation of heterocyclic compounds. These reactions are facilitated by the electronic properties of the substituents and the reaction conditions employed .

Comparison with Similar Compounds

Ethyl azido[2-(4-methylphenyl)hydrazinylidene]acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its azido group, which imparts distinct reactivity and potential for diverse chemical transformations.

Properties

CAS No.

24129-28-0

Molecular Formula

C11H13N5O2

Molecular Weight

247.25 g/mol

IUPAC Name

ethyl 2-azido-2-[(4-methylphenyl)hydrazinylidene]acetate

InChI

InChI=1S/C11H13N5O2/c1-3-18-11(17)10(15-16-12)14-13-9-6-4-8(2)5-7-9/h4-7,13H,3H2,1-2H3

InChI Key

URLYWJRIVOTBAJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NNC1=CC=C(C=C1)C)N=[N+]=[N-]

Origin of Product

United States

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